molecular formula C14H13Cl2NO B2814899 (4-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine CAS No. 1779293-37-6

(4-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine

Cat. No.: B2814899
CAS No.: 1779293-37-6
M. Wt: 282.16
InChI Key: IJRRZFUZMHOBMN-UHFFFAOYSA-N
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Description

(4-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine, also known as 4CMA, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. This compound is a member of the phenylalkylamine class of compounds, which have been found to have a wide range of biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

(4-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine and similar compounds have been a subject of interest in synthetic chemistry for the development of novel organic molecules. For example, the study of luminescent mono- and binuclear cyclometalated platinum(II) complexes, which includes derivatives of related compounds, showcases the exploration of fluid- and solid-state interactions, oligomeric d8−d8, and ligand−ligand interactions. These complexes are noted for their emissive properties in fluid solution at room temperature, demonstrating potential applications in materials science, particularly in the development of new luminescent materials (Lai et al., 1999).

Environmental Degradation and Metabolism

Research into the degradation products of benzophenone-3 in chlorinated seawater swimming pools provides insight into the environmental behavior of chemically related compounds. The study found that chlorination leads to the formation of various transformation products, indicating significant reactivity towards chlorine and suggesting implications for the environmental fate of similar organic molecules (Manasfi et al., 2015).

Pharmacokinetics and Metabolism in Biological Systems

The identification of major metabolites from compounds structurally related to this compound in rat urine highlights the importance of understanding the metabolic pathways of these compounds. For instance, the discovery of 4-hydroxy-3-methoxyphenyllactic acid as a major metabolite from danshensu, along with the development of an HPLC-MS/MS method for quantifying danshensu and its metabolite in rat plasma, provides crucial information for pharmacokinetic studies. This research aids in comprehending how such compounds are processed in biological systems, which is essential for developing therapeutic agents (Wang et al., 2015).

Properties

IUPAC Name

(4-chloro-2-methoxyphenyl)-(3-chlorophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO/c1-18-13-8-11(16)5-6-12(13)14(17)9-3-2-4-10(15)7-9/h2-8,14H,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRRZFUZMHOBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(C2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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